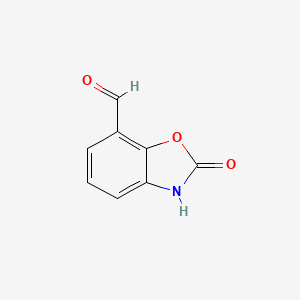
1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21F2N3O5S and its molecular weight is 417.43. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chymase Inhibition
A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione for their potential to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. They found that specific structural modifications, including the addition of phenylsulfonyl and phenyl moieties, enhanced the compounds' selectivity and inhibitory effectiveness against chymase (Niwata et al., 1997).
Lymphocyte Function-Associated Antigen-1 Inhibition
Latli et al. (2011) focused on synthesizing antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1), a protein crucial in immune response. They employed derivatives of imidazolidine-2,4-dione, including labeling with carbon-14 and deuterium, for pharmacokinetics and drug metabolism studies, highlighting the compound's relevance in immunological research (Latli et al., 2011).
Antibacterial Activity
The work by Keivanloo et al. (2020) involved synthesizing new hybrid compounds combining 1,2,3-triazoles and imidazolidine-2,4-dione. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Keivanloo et al., 2020).
Antimicrobial and Antifungal Properties
Mallesha and Mohana (2014) synthesized a series of oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone, showing good antimicrobial activity against pathogenic bacteria and fungi. This study underscores the potential of imidazolidine-2,4-dione derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Serotonin Receptor and Transporter Affinity
Czopek et al. (2013) conducted a study on imidazolidine-2,4-dione derivatives to find compounds with dual affinity for the 5-HT1A receptor and serotonin transporter (SERT). These compounds showed potential for antidepressant and anxiolytic activity, which is crucial for mental health research (Czopek et al., 2013).
Cancer Efflux Pump Inhibition
Żesławska et al. (2019) investigated the ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives, specifically a 5-spirofluorenehydantoin inhibitor. The study revealed significant inhibitory action on the ABCB1 efflux pump in cancer cells, highlighting its potential in cancer research (Żesławska et al., 2019).
Anti-Arrhythmic Activity
Pękala et al. (2005) synthesized imidazolidine-2,4-dione derivatives and evaluated their anti-arrhythmic properties. The compounds showed promising activity, indicating their potential application in cardiovascular disorder treatments (Pękala et al., 2005).
Antidepressant and Anxiolytic Activity
Czopek et al. (2010) synthesized imidazolidine-2,4-dione derivatives with high affinity for 5-HT1A receptors, exhibiting potential as antidepressants and anxiolytics. This study contributes to the development of new treatments for mental health disorders (Czopek et al., 2010).
Anticancer Activity
Kumar and Sharma (2022) synthesized N-substituted indole derivatives of thiazolidine-2,4-dione, demonstrating significant anticancer activity, particularly against breast cancer cell lines. This research adds to the ongoing efforts in cancer therapy development (Kumar & Sharma, 2022).
Propiedades
IUPAC Name |
1-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O5S/c1-27-9-8-21-16(23)11-22(17(21)24)13-4-6-20(7-5-13)28(25,26)15-10-12(18)2-3-14(15)19/h2-3,10,13H,4-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPUASFLIDKDQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

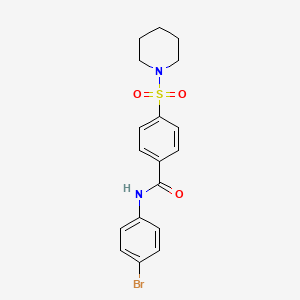
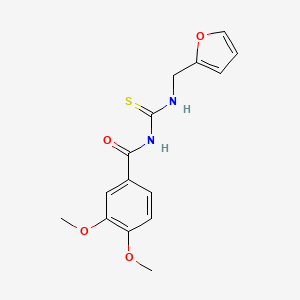

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2381450.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2381451.png)
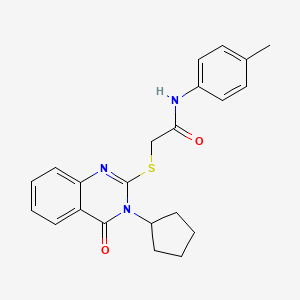

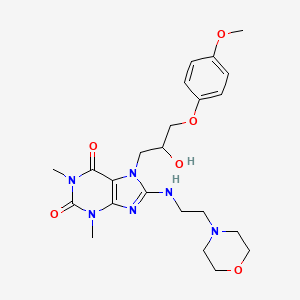

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)

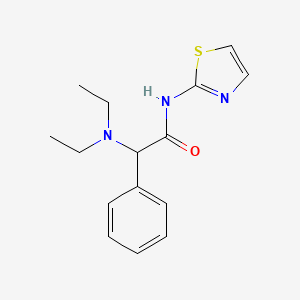
![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)
